REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[O:6]1[CH:10]=[CH:9][C:8]([NH2:11])=[N:7]1>C(Cl)Cl>[Cl:1][CH2:2][C:3]([NH:11][C:8]1[CH:9]=[CH:10][O:6][N:7]=1)=[O:4]
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
|
O1N=C(C=C1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a white suspension was obtained
|
Type
|
CUSTOM
|
Details
|
the suspension was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (ether/EtOAc=8/2 to 7/3)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC1=NOC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 367 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |